Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
説明
特性
IUPAC Name |
methyl 7-benzyl-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-15(20)14-17-11(9-22-14)13(19)16(8-12(17)18)7-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXUJZJMURAMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反応の分析
Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Key Observations :
- Synthetic Complexity : The target compound shares synthetic challenges with tert-butyl derivatives (e.g., diastereomer formation), but its benzyl group introduces steric effects that may hinder crystallization compared to tert-butyl carbamate analogues .
- Reactivity : Unlike the tert-butyl derivative, which undergoes oxidation to a tetrahydro form during crystallization, the methyl ester in the target compound may enhance stability due to reduced susceptibility to oxidative side reactions .
Table 2: Functional Group Impact on Bioactivity
Key Findings :
- Bioactivity Potential: While the target compound lacks explicit biological data, structurally related thiazolo-pyrazine derivatives (e.g., tert-butyl analogues) are explored for enzyme inhibition. For instance, pyrazolo-triazole systems show virtual docking affinity for lanosterol-14α-demethylase, suggesting a pathway for antifungal drug development .
Comparative Stability and Reactivity
- Oxidation Sensitivity : The tert-butyl derivative in oxidizes to a tetrahydro form under crystallization conditions, whereas the target compound’s fully saturated hexahydro structure may resist such transformations .
- Synthetic Yield : Triazolo-thiadiazine derivatives () require reflux in dioxane with triethylamine, achieving moderate yields (~50–60%), whereas thiazolo-pyrazine syntheses () report lower yields (~30–40%) due to diastereomer separation challenges .
生物活性
Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate (CAS Number: 155266-96-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C15H16N2O4S
- Molecular Weight : 320.36 g/mol
- Structural Features : The compound features a thiazole ring fused with a pyrazine structure, contributing to its unique chemical behavior and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures to methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine derivatives exhibit significant antimicrobial activity. In a study assessing various thiazole derivatives, it was found that certain modifications enhanced their efficacy against gram-positive and gram-negative bacteria. Specifically, the presence of the dioxo group in the structure may contribute to this antimicrobial effect by disrupting bacterial cell wall synthesis.
Anticancer Activity
Several studies have reported on the anticancer potential of thiazole-containing compounds. For instance, derivatives have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Thiazole Derivative A | MCF-7 | 15 | Apoptosis induction |
| Thiazole Derivative B | HeLa | 10 | Cell cycle arrest |
Anti-inflammatory Activity
Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A comparative study published in a peer-reviewed journal evaluated various thiazole derivatives for their antibacterial properties. Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine was included in the screening and showed promising activity against E. coli and S. aureus. -
Anticancer Mechanism Elucidation :
Another research project focused on elucidating the anticancer mechanisms of thiazole derivatives revealed that methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine induces apoptosis through the mitochondrial pathway in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the thiazolo[3,4-a]pyrazine core in this compound?
- Methodological Answer : The thiazolo[3,4-a]pyrazine scaffold can be synthesized via diastereoselective N-acylation of thiazolidine precursors followed by cyclocondensation. For example, chiral derivatives of similar compounds were synthesized by reacting 2-phenylthiazolidine diastereomers with amines, yielding annulated systems confirmed by X-ray crystallography . Key steps include:
- Diastereomer separation via silica gel chromatography.
- Oxidation during crystallization to stabilize intermediates (e.g., tert-butyl derivatives) .
- Use of triethylamine (TEA) in dimethylformamide (DMF) to promote cyclization .
Q. How does stereochemistry influence the stability and reactivity of this compound?
- Methodological Answer : Diastereomers of structurally analogous thiazolo-pyrazines exhibit distinct stability and reactivity. For instance, oxidation during crystallization can alter the oxidation state of the pyrazine ring, as observed in tert-butyl derivatives . To resolve stereochemical ambiguities:
- Employ chiral HPLC or column chromatography for separation.
- Validate configurations using X-ray crystallography (e.g., (3R,8aR)-configurations confirmed via SHELXL refinement) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons in thiazolo-pyrazines exhibit downfield shifts (10.5–11.5 ppm) due to sulfur atom proximity, while NH protons appear at 11.5–12.5 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1200 cm⁻¹) groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ions (e.g., [M+H]+ for ethyl derivatives) .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice affect the compound’s bioactivity?
- Methodological Answer : Hydrogen-bonding networks, analyzed via graph set theory, influence solubility and stability. For example:
- Etter’s formalism identifies patterns (e.g., D-motifs) that stabilize crystal packing .
- SHELX refinement (using SHELXL/SHELXPRO) reveals intermolecular interactions critical for co-crystallization with biological targets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Antimicrobial assays (agar diffusion method) for thiazolo-quinazolines showed variable efficacy due to:
- Nutrient environment : "Starved" agar (15–20 g/L) reduced activity compared to nutrient-rich media .
- Substituent effects : Electron-withdrawing groups (e.g., -COOMe) enhance activity, while bulky substituents reduce membrane penetration .
- Resolution : Normalize data using internal standards (e.g., ciprofloxacin for bacteria) and replicate under controlled nutrient conditions.
Q. How can computational modeling guide the optimization of this compound’s pharmacological profile?
- Methodological Answer :
- Molecular docking : Target enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding affinities. For triazolo-thiadiazoles, docking revealed hydrogen bonds with His310 and Leu376, guiding R-group modifications .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed IC50 values in enzyme inhibition assays .
Key Challenges and Future Directions
- Stereochemical Purity : Develop asymmetric catalysis protocols to reduce reliance on chromatographic separation .
- Biological Target Identification : Use CRISPR-Cas9 screening to map cellular targets beyond broad-spectrum assays .
- Crystallization Optimization : Apply high-throughput screening with varied co-solvents to improve diffraction quality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
